molecular formula C16H22OSe B14366925 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane CAS No. 92691-96-8

1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane

Katalognummer: B14366925
CAS-Nummer: 92691-96-8
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: AXZVWYNEAZFIEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[222]octane is a complex organic compound featuring a bicyclic structure with a phenylselanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can target the bicyclic structure or the phenylselanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylselanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction can lead to the formation of simpler bicyclic compounds.

Wissenschaftliche Forschungsanwendungen

1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane involves its interaction with molecular targets through its phenylselanyl group and bicyclic structure. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bicyclic structure provides rigidity and specific spatial orientation, which can affect binding to enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and interactions are required.

Eigenschaften

CAS-Nummer

92691-96-8

Molekularformel

C16H22OSe

Molekulargewicht

309.3 g/mol

IUPAC-Name

1,3,3-trimethyl-6-phenylselanyl-2-oxabicyclo[2.2.2]octane

InChI

InChI=1S/C16H22OSe/c1-15(2)12-9-10-16(3,17-15)14(11-12)18-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3

InChI-Schlüssel

AXZVWYNEAZFIEU-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC(O1)(C(C2)[Se]C3=CC=CC=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.